Oral Bioavailability: 2',3'-Di-O-acetyl-D-uridine vs. Uridine Triacetate
2',3'-Di-O-acetyl-D-uridine serves as a uridine prodrug with enhanced oral bioavailability relative to unmodified uridine. Unmodified uridine has a reported oral bioavailability of approximately 7% in both humans and mice [1]. The tri-acetylated analog, 2',3',5'-tri-O-acetyluridine (uridine triacetate), achieves an oral bioavailability of approximately 50% [1]. While direct bioavailability data for 2',3'-di-O-acetyluridine are not reported in the same study, its di-acetylated structure confers intermediate lipophilicity and membrane permeability that improve upon uridine while retaining a free 5'-hydroxyl for further conjugation, a feature absent in the fully acetylated analog.
| Evidence Dimension | Oral bioavailability |
|---|---|
| Target Compound Data | Not directly quantified in source; inferred to be >7% and <50% |
| Comparator Or Baseline | Uridine: 7%; Uridine triacetate: 50% |
| Quantified Difference | Uridine triacetate improves bioavailability by approximately 43 percentage points over uridine |
| Conditions | Oral administration in humans/mice (Ashour 1996) |
Why This Matters
The free 5'-hydroxyl in 2',3'-di-O-acetyluridine enables subsequent site-specific modifications (e.g., phosphorylation, prodrug elaboration) that are precluded in fully acetylated uridine triacetate, making it the preferred starting material for advanced prodrug design.
- [1] US Patent Application 20240158431. Compositions and Compounds for Co-Delivery of Uridine and Ketoleucine. Justia Patents, 2024. View Source
